molecular formula C10H12FN B2548534 4-Fluoro-3,3-dimethylindoline CAS No. 1384081-81-5

4-Fluoro-3,3-dimethylindoline

Cat. No.: B2548534
CAS No.: 1384081-81-5
M. Wt: 165.211
InChI Key: RYVMOOSJCPUJCQ-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethylindoline is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.211. The purity is usually 95%.
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Scientific Research Applications

Photophysical Characterization

A study on the physical and photophysical properties of BODIPY phosphatidylcholine, a lipid containing the dimethyl BODIPY fluorophore, reveals its utility in cell biology due to changes in fluorescence properties with fluorophore concentration. This lipid, identified as PBPC, exhibits miscibility and steady-state fluorescence behavior in mixtures with SOPC, suggesting its potential as a physical substitute for other phosphatidylcholines in fluid membranes. The findings indicate that PBPC can serve as a tool for determining the two-dimensional concentration of SOPC in unilamellar, bilayer membranes (Dahim et al., 2002).

Synthesis Methodologies

Research highlights the synthesis of indoles through intermolecular cyclization of unfunctionalized nitroarenes and alkynes, providing a one-step synthesis of the skeleton of Fluvastatin and other pharmaceutically active compounds. This process, improved by the addition of Ru3(CO)12, dimethyl carbonate, or both, underscores the versatility of 4-fluorophenylacetylene and nitrobenzene as substrates in pharmaceutical synthesis (Ragaini et al., 2009).

Chemical Interactions and Applications

A study on organoindium chemistry describes a convenient method for the synthesis of trimethylindium or dimethylindium(III) chloride, with potential applications in preparing a variety of dimethylindium(III) derivatives. These derivatives, including fluoride, bromide, and iodide, propose dimeric, halogen-bridged structures based on molecular weights and infrared spectra, indicating their significance in various chemical synthesis and applications (Clark & Pickard, 1967).

Another significant application is in the development of AIE-active Ir(III) complexes , which exhibit tunable emissions, mechanoluminescence, and potential for data security protection. These complexes demonstrate fluorescence–phosphorescence dual-emission and aggregation-induced emission enhancements, offering a strategy for designing smart luminescent materials for various technological applications (Song et al., 2016).

Safety and Hazards

The safety information for “4-Fluoro-3,3-dimethylindoline” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P264, P270, P301+P312, P330 . The compound is represented by the exclamation mark pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-fluoro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would likely be influenced by the specific targets and mode of action of this compound.

Pharmacokinetics

The compound’s molecular weight is 16521 , which may influence its absorption and distribution

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound would have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3,3-dimethylindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions are crucial for understanding the compound’s metabolic pathways and potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. This compound can modulate the activity of key proteins in this pathway, leading to altered gene expression and cellular metabolism . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of various metabolites, which can affect overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These products may have different biological activities compared to the parent compound. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions result in the formation of various metabolites, which can be further processed and excreted from the body. The interaction of this compound with specific enzymes and cofactors is crucial for understanding its metabolic fate and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which play a role in regulating its intracellular concentration. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation. These processes are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution for therapeutic applications.

Properties

IUPAC Name

4-fluoro-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVMOOSJCPUJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 520 mg of 1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone in 10 ml of concentrated hydrochloric acid is heated at 90° C. for 2 hours. The solution is then treated with sodium bicarbonate until the pH is 7, and extracted with dichloromethane. The organic phase is filtered on a phase-separation column and concentrated under reduced pressure, so as to give 300 mg of 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole in the form of a brown oil, the characteristics of which are the following:
Name
1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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